N-allyl-7-chloro-4-quinazolinamine

Monoamine Oxidase B MAO-B Neurodegeneration

This 4-aminoquinazoline features a unique N-allyl, 7-chloro substitution pattern critical for target potency and isoform selectivity—small changes invert MAO-B to MAO-A selectivity or abolish activity. With a validated 12 nM IC50 against MAO-B and 166-fold selectivity over MAO-A, it is a superior tool for Parkinson's SAR studies, dopamine metabolism research, and Clk1/Clk4 kinase profiling. Not reproducible by generic analogs. Guarantee your assay's relevance—request a quote today.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 477861-98-6
Cat. No. B3139952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-7-chloro-4-quinazolinamine
CAS477861-98-6
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESC=CCNC1=NC=NC2=C1C=CC(=C2)Cl
InChIInChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
InChIKeyDRXXHDVDHJKACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-allyl-7-chloro-4-quinazolinamine (CAS 477861-98-6): Baseline Characteristics and Procurement Identifiers


N-allyl-7-chloro-4-quinazolinamine (CAS 477861-98-6) is a synthetic heterocyclic small molecule belonging to the 4-aminoquinazoline class, characterized by an allyl substituent at the N4 position and a chlorine atom at the C7 position on the quinazoline core . Its molecular formula is C11H10ClN3, with a molecular weight of 219.67 g/mol, and it is primarily employed as a research tool in medicinal chemistry and chemical biology for exploring monoamine oxidase B (MAO-B) inhibition and kinase selectivity profiling [1].

Why Generic Substitution Fails: The Structural Determinants of N-allyl-7-chloro-4-quinazolinamine Differentiation


Generic substitution within the 4-aminoquinazoline class is precluded by the profound impact of N4 and C7 substituents on both target potency and isoform selectivity. Small changes—replacing the N-allyl group with an N-alkyl, N-aryl, or N-benzyl moiety, or altering the C7 halogen—can invert selectivity from MAO-B to MAO-A, diminish inhibitory potency by orders of magnitude, or completely ablate activity against kinases of interest [1][2]. The specific N-allyl, 7-chloro substitution pattern of this compound confers a distinct pharmacological fingerprint that is not reproducible by close structural analogs, mandating its use when precise, literature-validated activity is required [1].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of N-allyl-7-chloro-4-quinazolinamine


Potent Inhibition of Human Monoamine Oxidase B (MAO-B)

N-allyl-7-chloro-4-quinazolinamine exhibits potent inhibitory activity against human recombinant MAO-B, with an IC50 of 12 nM [1]. In contrast, a structurally related 4-aminoquinazoline analog bearing a different N-substituent displays an MAO-B IC50 of >100,000 nM, representing a >8,300-fold loss in potency [2]. This demonstrates that the specific N-allyl, 7-chloro substitution is critical for achieving nanomolar MAO-B inhibition.

Monoamine Oxidase B MAO-B Neurodegeneration Parkinson's Disease Enzymology

High Selectivity for MAO-B Over MAO-A Isoform

The compound demonstrates remarkable isoform selectivity, inhibiting MAO-B with an IC50 of 12 nM while exhibiting an IC50 of 2,000 nM against MAO-A, representing a 166-fold selectivity for MAO-B [1]. In contrast, the clinically used MAO-B inhibitor selegiline achieves a selectivity ratio of approximately 20- to 50-fold (IC50 MAO-A/MAO-B), and the MAO-A selective inhibitor clorgyline displays >10,000-fold selectivity for MAO-A [2].

Isoform Selectivity MAO-A MAO-B Reversible Inhibitor CNS Safety

Selectivity Over Acetylcholinesterase (AChE)

N-allyl-7-chloro-4-quinazolinamine exhibits negligible inhibition of human acetylcholinesterase (AChE), with an IC50 of 1,200 nM [1]. Compared to its MAO-B IC50 of 12 nM, this represents a 100-fold window of selectivity. In contrast, many quinazoline-based cholinesterase inhibitors, such as certain donepezil hybrids, show potent dual inhibition of both AChE and MAO-B, complicating target deconvolution [2].

Acetylcholinesterase Off-Target Cholinergic Selectivity CNS

Activity Against Cdc2-like Kinases (Clk1 and Clk4)

A preliminary kinase profiling study identified N-allyl-7-chloro-4-quinazolinamine as a compound with activity against splicing-related kinases, specifically Clk1 and Clk4 [1]. This finding positions the compound within a distinct chemical space relative to classic MAO-B inhibitors like selegiline, which lack kinase activity. Furthermore, within the quinazoline class, subtle structural modifications can dramatically alter kinase selectivity; for example, related 6-arylquinazolin-4-amines have been optimized for high Clk1/Clk4 selectivity over Dyrk1A and a broad kinome panel [2].

Clk Kinases Splicing Cancer Chemical Biology Kinase Selectivity

Best Research and Industrial Application Scenarios for N-allyl-7-chloro-4-quinazolinamine (CAS 477861-98-6)


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Models

N-allyl-7-chloro-4-quinazolinamine serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing reversible, brain-penetrant MAO-B inhibitors. Its 12 nM IC50 against MAO-B and 166-fold selectivity over MAO-A [1] provide a strong foundation for medicinal chemistry efforts targeting Parkinson's disease and other synucleinopathies, where MAO-B inhibition is a clinically validated mechanism [2].

Chemical Probe for Dissecting MAO-B-Specific Functions in Neurobiology

The compound's clean selectivity profile—with minimal off-target activity against MAO-A (2,000 nM) and AChE (1,200 nM) [1]—makes it an excellent tool compound for dissecting MAO-B-specific contributions to dopamine metabolism, oxidative stress, and glial activation in cellular and ex vivo models. Its use can help deconvolute pathways that are obscured by non-selective inhibitors.

Investigating the Intersection of Monoamine Metabolism and Pre-mRNA Splicing

Given its preliminary activity against the splicing-related kinases Clk1 and Clk4 [1], this compound enables exploration of the functional crosstalk between monoamine oxidase pathways and alternative splicing regulation. This is a unique application not addressable by conventional MAO-B inhibitors and is relevant to understanding complex neurological and oncological diseases [2].

Use as a Reference Standard in Enzymology and Assay Development

With well-defined IC50 values for MAO-B (12 nM), MAO-A (2,000 nM), and AChE (1,200 nM) established in standardized in vitro assays [1], this compound is suitable for use as a reference inhibitor in enzymatic assays to validate assay conditions, benchmark novel MAO-B inhibitors, and calibrate high-throughput screening platforms.

Quote Request

Request a Quote for N-allyl-7-chloro-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.